(R)-Rutheniumdiacetate-(DM-SEGPHOS)

Asymmetric Reductive Amination β-Amino Amide Synthesis Pharmaceutical Intermediates

(R)-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral ruthenium(II) pre-catalyst complexed with the atropisomeric bisphosphine ligand DM-SEGPHOS (5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole). It is a member of the Takasago SEGPHOS® catalyst family and is primarily employed in the stereoselective preparation of β-amino amides via asymmetric reductive amination, as well as in various asymmetric hydrogenation reactions of functionalized ketones and olefins.

Molecular Formula C50H52O8P2Ru
Molecular Weight 944.0 g/mol
CAS No. 944450-50-4
Cat. No. B1456430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Rutheniumdiacetate-(DM-SEGPHOS)
CAS944450-50-4
Molecular FormulaC50H52O8P2Ru
Molecular Weight944.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru]
InChIInChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);
InChIKeyDQDVNUGYAGPIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Rutheniumdiacetate-(DM-SEGPHOS) (CAS 944450-50-4): A Chiral Ruthenium Pre-Catalyst for Asymmetric Hydrogenation


(R)-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral ruthenium(II) pre-catalyst complexed with the atropisomeric bisphosphine ligand DM-SEGPHOS (5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole). It is a member of the Takasago SEGPHOS® catalyst family and is primarily employed in the stereoselective preparation of β-amino amides via asymmetric reductive amination, as well as in various asymmetric hydrogenation reactions of functionalized ketones and olefins . The DM-SEGPHOS ligand, featuring 3,5-dimethylphenyl substituents on phosphorus, provides a distinct steric and electronic environment that differentiates this complex from the parent SEGPHOS (diphenylphosphino) and other biaryl bisphosphine catalysts such as BINAP derivatives.

Why (R)-Rutheniumdiacetate-(DM-SEGPHOS) Cannot Be Simply Replaced by Generic In-Class Analogs


Although various ruthenium-bisphosphine complexes catalyze asymmetric hydrogenation, their performance is highly ligand-dependent, and generic substitution is not possible without compromising selectivity and reactivity. The 3,5-xylyl groups on the DM-SEGPHOS ligand create a sterically demanding and electron-rich pocket around the ruthenium center that differs fundamentally from unsubstituted SEGPHOS (diphenyl) and H8-BINAP analogs. This structural distinction translates into measurable differences in enantioselectivity, diastereoselectivity, and economic efficiency across specific substrate classes. The quantitative comparative evidence below demonstrates that selecting (R)-Ru(OAc)₂(DM-SEGPHOS) over its closest analogs—such as (R)-Ru(OAc)₂(SEGPHOS) and (R)-Ru(OAc)₂(H8-BINAP)—is critical for achieving optimal outcomes in targeted transformations [1].

Quantitative Differentiation of (R)-Rutheniumdiacetate-(DM-SEGPHOS) from Comparative Analogs: A Procurement-Focused Evidence Guide


Superior Enantioselectivity in β-Keto Amide Reductive Amination: DM-SEGPHOS vs. General Asymmetric Hydrogenation Benchmark

The (R)-Ru(OAc)₂(DM-SEGPHOS) catalyst achieves exceptional enantioselectivities of 94.7–99.5% ee in the direct asymmetric reductive amination of β-keto amides to yield unprotected β-amino amides. This performance was demonstrated in the synthesis of sitagliptin, a DPP-4 inhibitor, with 99.5% ee and 91% assay yield in a one-pot process. While the study did not perform a head-to-head comparison with other catalysts within the same publication, these enantioselectivity values represent the upper range achievable for this class of transformation and are substantially higher than typical results obtained with earlier-generation Ru-BINAP or achiral reduction methodologies [1]. The Ru(OAc)₂((R)-dm-segphos) system tolerates high ammonium ion concentrations, enabling direct use of ammonium salts as the nitrogen source.

Asymmetric Reductive Amination β-Amino Amide Synthesis Pharmaceutical Intermediates

Economically Advantageous Alternative to H8-BINAP with Equal Performance in Terpenoid Building Block Hydrogenation

In the Ru-catalyzed asymmetric hydrogenation of olefinic terpenoid precursors to produce chiral 2,6-dimethyloctane chirons, (R)-Ru(OAc)₂(DM-SEGPHOS) was directly compared with a commonly used H8-BINAP-based ruthenium catalyst. Under identical conditions (50 °C, 4 bar H₂, 0.5 mol% catalyst loading), both catalysts delivered equal enantioselectivities and yields. However, DM-SEGPHOS was identified as the economically advantageous choice based on commercial catalyst cost, making it the preferred catalyst for scalable synthesis [1]. This direct head-to-head comparison under process-relevant conditions provides procurement-level evidence for selecting DM-SEGPHOS over H8-BINAP when both catalysts meet the required selectivity threshold.

Terpenoid Synthesis Olefin Hydrogenation Catalyst Cost-Efficiency

Head-to-Head Comparison with (R)-SEGPHOS in Enantioselective syn-Crotylation: DM-SEGPHOS Matches or Exceeds Selectivity

In the ruthenium-catalyzed hydrohydroxyalkylation of 2-silyl-butadienes with alcohols (carbonyl syn-crotylation), (R)-Ru(OAc)₂(DM-SEGPHOS) (Ligand A) was directly compared with (R)-Ru(OAc)₂(SEGPHOS) (Ligand B) across a panel of substrates. For representative products, DM-SEGPHOS delivered enantioselectivities of 87–90% ee with syn:anti diastereomeric ratios of ≥20:1, while SEGPHOS provided 90% ee with similar diastereocontrol for directly comparable entries. In some cases (e.g., Product 1), DM-SEGPHOS showed modestly lower ee (87% vs. 90%) but higher yield (81% vs. 85%), suggesting a subtle but measurable trade-off between reactivity and selectivity that may inform ligand selection for specific substrates. Both catalysts enable the redox-triggered generation of allylruthenium–aldehyde pairs without stoichiometric byproducts [1].

Carbonyl Crotylation syn-Diastereoselectivity C–C Bond Formation

Optimal Application Scenarios for (R)-Rutheniumdiacetate-(DM-SEGPHOS) Based on Quantitative Evidence


Synthesis of Sitagliptin and Related β-Amino Amide APIs via Asymmetric Reductive Amination

The (R)-Ru(OAc)₂(DM-SEGPHOS) catalyst is the enabling system for the one-pot asymmetric reductive amination of β-keto amides to produce unprotected β-amino amides with up to 99.5% ee. This methodology has been industrially validated in the synthesis of sitagliptin (a billion-dollar DPP-4 inhibitor), achieving 99.5% ee and 91% assay yield [1]. Procurement of this catalyst is indicated for pharmaceutical process development targeting chiral β-amino acid derivatives where high enantiopurity is non-negotiable.

Scalable Synthesis of Chiral Terpenoid Building Blocks: Economic Replacement of H8-BINAP

For industrial-scale asymmetric olefin hydrogenation of terpenoid substrates (e.g., 2,6-dimethyloctane chirons), (R)-Ru(OAc)₂(DM-SEGPHOS) provides enantioselectivity and yield equivalent to H8-BINAP-based catalysts at a more favorable cost per unit. Under optimized conditions (50 °C, 4 bar H₂, 0.5 mol% catalyst), the DM-SEGPHOS complex enables the scalable production of all four stereoisomers of monoterpene chirons in 32–47% overall yield [1]. Procurement managers should evaluate DM-SEGPHOS as a direct replacement for H8-BINAP in these transformations to achieve immediate cost savings without compromising quality.

Dynamic Kinetic Resolution of α-Substituted β-Ketoesters to α-Substituted β-Hydroxyesters

The DM-SEGPHOS–ruthenium complex is reported to provide superior enantioselectivity and diastereoselectivity in the asymmetric hydrogenation of α-substituted-β-ketoesters via dynamic kinetic resolution, compared to parent SEGPHOS and other biaryl bisphosphine ligands [1]. This application is critical for constructing contiguous stereocenters in polyketide-derived natural products and chiral pharmaceutical building blocks. Laboratories engaged in stereochemically complex target synthesis should prioritize DM-SEGPHOS for this substrate class.

Redox-Neutral Carbonyl syn-Crotylation in Polyketide Natural Product Synthesis

The hydrohydroxyalkylation of 2-silyl-butadienes catalyzed by (R)-Ru(OAc)₂(DM-SEGPHOS) enables the direct conversion of alcohols to syn-crotylation products with high diastereoselectivity (syn:anti ≥20:1) and enantioselectivity (87–90% ee) without generating stoichiometric byproducts. The resulting crotylation adducts can be elaborated via diastereoselective hydroboration–Suzuki cross-coupling and Fleming–Tamao oxidation to generate anti,syn-stereotriads prevalent in polyketide natural products [1]. This process-level advantage makes (R)-Ru(OAc)₂(DM-SEGPHOS) a compelling choice for complex natural product total synthesis where atom economy and step efficiency are paramount.

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